

Commercial Sources and Application Notes for (2S)-2-Methyltetradecanoyl-CoA Standard

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (2S)-2-methyltetradecanoyl-CoA

Cat. No.: B1254913

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the commercial availability of the synthetic **(2S)-2-methyltetradecanoyl-CoA** standard and outlines its application in relevant biological assays. This information is intended to support researchers in the fields of biochemistry, metabolic disorders, and drug development.

Commercial Availability

The synthetic **(2S)-2-methyltetradecanoyl-CoA** standard is a specialized biochemical reagent. A key commercial source for this compound is:

Supplier	Product Name	CAS Number
MedChemExpress	(2S)-2-Methyltetradecanoyl-CoA	157401-02-0

Researchers are advised to contact the supplier directly for the most current information on product availability, purity, and pricing.

Biological Context and Applications

(2S)-2-Methyltetradecanoyl-CoA is the activated coenzyme A thioester of (2S)-2-methyltetradecanoic acid, a 2-methyl-branched-chain fatty acid (BCFA). BCFAs are

physiologically significant molecules involved in several metabolic pathways. The CoA-activated form is a critical intermediate for enzymatic reactions.

Peroxisomal Alpha- and Beta-Oxidation

One of the primary metabolic fates of 2-methyl-branched-chain fatty acids is degradation through peroxisomal α - and β -oxidation. Due to the methyl group at the α -carbon, these fatty acids cannot be directly processed by the standard β -oxidation pathway. They first undergo α -oxidation, a process that removes a single carbon from the carboxyl end.

The resulting molecule can then enter the β -oxidation pathway. The stereochemistry of the methyl group is crucial. The (2S)-isomer is the substrate for subsequent enzymatic steps in the β -oxidation pathway. The enzyme α -methylacyl-CoA racemase is responsible for converting the (2R)-isomer to the biologically active (2S)-isomer. Therefore, **(2S)-2-methyltetradecanoyl-CoA** serves as a key substrate and analytical standard in the study of these pathways and their associated enzymes.

Peroxisome Proliferator-Activated Receptor Alpha (PPAR α) Activation

Branched-chain fatty acyl-CoAs are known to be potent endogenous ligands for the Peroxisome Proliferator-Activated Receptor Alpha (PPAR α). PPAR α is a nuclear receptor that plays a critical role in the regulation of lipid metabolism. Activation of PPAR α leads to the upregulation of genes involved in fatty acid uptake and oxidation. The use of **(2S)-2-methyltetradecanoyl-CoA** in in vitro assays can help to elucidate the specific role of this BCFA in PPAR α signaling and to screen for potential therapeutic modulators of this pathway.

Experimental Protocols

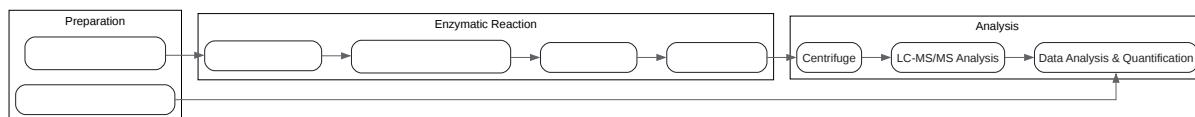
While a specific, detailed experimental protocol for an assay using **(2S)-2-methyltetradecanoyl-CoA** as a standard is not readily available in the public domain, a general procedure for a relevant enzyme assay is outlined below. This protocol for an α -Methylacyl-CoA Racemase Activity Assay is based on established methodologies for similar substrates and can be adapted for **(2S)-2-methyltetradecanoyl-CoA**.

Principle

The activity of α -methylacyl-CoA racemase can be determined by monitoring the conversion of the (2R)-isomer to the (2S)-isomer. In this adapted protocol, we will assume the use of **(2S)-2-methyltetradecanoyl-CoA** as a standard for the quantification of the product of the reverse reaction, or as a substrate to measure its depletion. A more direct assay would involve starting with the (2R)-isomer and measuring the formation of the (2S)-product. The quantification of the acyl-CoA esters is typically achieved by High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

Materials

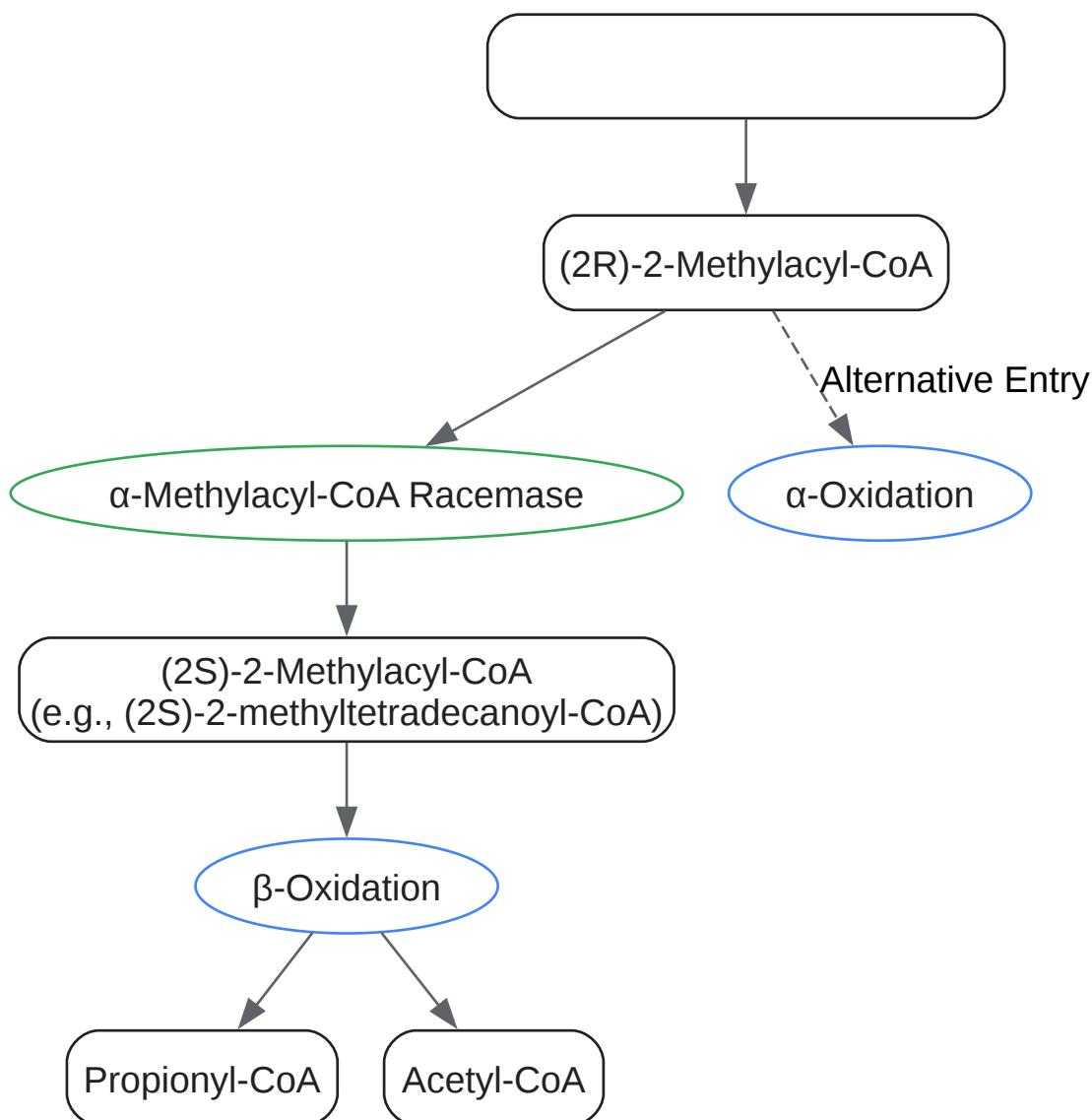
- **(2S)-2-methyltetradecanoyl-CoA** standard (from a commercial source)
- (2R)-2-methyltetradecanoyl-CoA (substrate)
- Recombinant or purified α -methylacyl-CoA racemase
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂ and 1 mM DTT)
- Quenching Solution (e.g., 10% acetic acid in acetonitrile)
- LC-MS/MS system with a C18 reverse-phase column


Procedure

- Standard Curve Preparation: Prepare a series of dilutions of the **(2S)-2-methyltetradecanoyl-CoA** standard in the assay buffer. A typical concentration range would be from 0.1 μ M to 10 μ M. These standards will be used to generate a standard curve for quantification.
- Enzyme Reaction:
 - In a microcentrifuge tube, prepare the reaction mixture by combining the assay buffer, a known concentration of the substrate ((2R)-2-methyltetradecanoyl-CoA, e.g., 50 μ M), and any necessary cofactors.
 - Pre-incubate the mixture at 37°C for 5 minutes.
 - Initiate the reaction by adding the α -methylacyl-CoA racemase enzyme (e.g., 1-5 μ g).

- Incubate the reaction at 37°C for a defined period (e.g., 10, 20, 30 minutes). Time-course experiments are recommended to ensure the reaction is in the linear range.
- As a negative control, prepare a reaction mixture without the enzyme.
- Reaction Quenching: Stop the reaction by adding an equal volume of the cold quenching solution.
- Sample Preparation for LC-MS/MS:
 - Centrifuge the quenched reaction mixture to pellet any precipitated protein (e.g., 14,000 x g for 10 minutes at 4°C).
 - Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
- LC-MS/MS Analysis:
 - Inject the prepared standards and samples onto the LC-MS/MS system.
 - Separate the (2R)- and (2S)-isomers using an appropriate gradient on the C18 column. Chiral chromatography may be necessary for baseline separation if the isomers are not chromatographically resolved on a standard C18 column.
 - Detect the parent and fragment ions of 2-methyltetradecanoyl-CoA using multiple reaction monitoring (MRM) in positive ion mode.
- Data Analysis:
 - Generate a standard curve by plotting the peak area of the **(2S)-2-methyltetradecanoyl-CoA** standard against its concentration.
 - Quantify the amount of **(2S)-2-methyltetradecanoyl-CoA** produced in the enzymatic reaction by interpolating its peak area from the standard curve.
 - Calculate the enzyme activity, typically expressed as nmol of product formed per minute per mg of enzyme.

Visualizations


Logical Workflow for α -Methylacyl-CoA Racemase Activity Assay

[Click to download full resolution via product page](#)

Caption: Workflow for α -Methylacyl-CoA Racemase Activity Assay.

Signaling Pathway Context: Peroxisomal Fatty Acid Oxidation

[Click to download full resolution via product page](#)

Caption: Role of (2S)-2-Methylacyl-CoA in Peroxisomal Oxidation.

- To cite this document: BenchChem. [Commercial Sources and Application Notes for (2S)-2-Methyltetradecanoyl-CoA Standard]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1254913#commercial-sources-for-synthetic-2s-2-methyltetradecanoyl-coa-standard>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com